![molecular formula C8H18ClNO B1357743 3-(2-Piperidyl)-1-propanol Hydrochloride CAS No. 90226-88-3](/img/structure/B1357743.png)
3-(2-Piperidyl)-1-propanol Hydrochloride
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Overview
Description
3-(2-Piperidyl)-1-propanol Hydrochloride is a chemical compound with the molecular formula C8H18ClNO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-(2-Piperidyl)-1-propanol Hydrochloride is represented by the linear formula C8H18ClNO . The molecular weight is 179.69 .
Physical And Chemical Properties Analysis
3-(2-Piperidyl)-1-propanol Hydrochloride is a white to yellow solid . It has a molecular weight of 179.69 . The storage temperature is +4°C .
Scientific Research Applications
Antispasmodic and Parkinsonism Treatment
Trihexyphenidyl, a derivative of 3-(2-Piperidyl)-1-propanol hydrochloride, has been studied extensively for its antispasmodic properties. It has been utilized in the treatment of Parkinson's disease, showing effectiveness in reducing symptoms. In a study conducted by Doshay and Constable (1949), trihexyphenidyl was evaluated in 117 cases of Parkinsonism, demonstrating favorable results in the management of this condition (Doshay & Constable, 1949).
Psychotoxic Effects Research
Benzhexol hydrochloride, another derivative, has been the subject of research due to its psychotoxic effects. Stephens (1967) explored the drug's impact, noting its antispasmodic effectiveness and reduced side effects compared to atropine sulphate (Stephens, 1967).
Solid-state Characterization
Research has also delved into the solid-state characterization of similar compounds, providing insights into their thermodynamic stability and physical properties. Schmidt (2005) conducted a detailed study on falicaine hydrochloride and isomorphic dyclonine hydrochloride, homologous to 3-(2-Piperidyl)-1-propanol hydrochloride, revealing valuable information about their physical states (Schmidt, 2005).
Comparative Treatment Studies
Comparative studies have also been conducted, assessing the effectiveness of trihexyphenidyl against other drugs in treating geriatric Parkinsonism. Strang (1965) compared trihexyphenidyl with orphenadrine, highlighting the varied therapeutic challenges and drug sensitivities in elderly patients (Strang, 1965).
Antiviral Activity Research
Research on 1-Phenyl-3-amino-1-propanol Derivatives, closely related to 3-(2-Piperidyl)-1-propanol hydrochloride, has shown effectiveness against influenza A virus and Japanese B encephalitis virus. Takada (1961) synthesized and tested several compounds, finding significant antiviral activities in specific derivatives (Takada, 1961).
Cytotoxic and Anticancer Research
Dimmock et al. (1998) explored the cytotoxicity and anticancer potential of 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides, which include structural features similar to 3-(2-Piperidyl)-1-propanol hydrochloride. These compounds showed significant activity against various cancer cell lines, indicating potential as anticancer agents (Dimmock et al., 1998).
Carbonic Anhydrase Inhibitory Studies
Unluer et al. (2016) synthesized Mannich bases with piperidine moieties and assessed their cytotoxicity and carbonic anhydrase inhibitory activities. These studies contribute to understanding the broader potential of compounds structurally related to 3-(2-Piperidyl)-1-propanol hydrochloride (Unluer et al., 2016).
Mechanism of Action
Target of Action
3-(2-Piperidyl)-1-propanol Hydrochloride, also known as 3-(Piperidin-2-yl)propan-1-ol hydrochloride, is a derivative of piperidine . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to have a wide range of biological activities . For instance, methylphenidate, a piperidine derivative, has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
properties
IUPAC Name |
3-piperidin-2-ylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h8-10H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYHGTJWECNNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90226-88-3 |
Source
|
Record name | 2-Piperidinepropanol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90226-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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